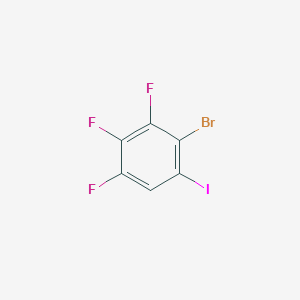

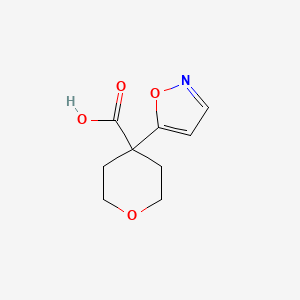

![molecular formula C14H15N3O3S B2407472 N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide CAS No. 692762-38-2](/img/structure/B2407472.png)

N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide, commonly known as Sulfasalazine, is a synthetic drug used to treat inflammatory bowel disease (IBD), rheumatoid arthritis, and other autoimmune disorders. Sulfasalazine has been used for over 70 years and is considered a first-line treatment for IBD. The chemical formula for sulfasalazine is C18H14N4O5S.

Aplicaciones Científicas De Investigación

Structural Diversity in Coordination Polymers

Research on dipyridyl ligands incorporating amide spacers, including compounds similar to N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide, demonstrates their role in the structural diversity of copper(II) and silver(I) coordination polymers. These compounds can form complex structures with metal ions, showcasing potential applications in the development of new materials with specific molecular architectures for catalysis, molecular recognition, or as part of materials science (Chun-Wei Yeh et al., 2008).

Supramolecular Aggregation

Related pyridine derivatives have been studied for their supramolecular aggregation capabilities through various intermolecular interactions. These studies are crucial for understanding the principles of crystal engineering and designing materials with desired properties, such as porosity or optical activity (J. Suresh et al., 2007).

Polymer Synthesis

Compounds containing pyridine and amide functionalities, akin to this compound, have been used in the synthesis of soluble, curable, and thermally stable aromatic polyamides. These polymers have significant potential in creating materials resistant to high temperatures and solvents, applicable in the aerospace, automotive, and electronics industries (L. Ravikumar & R. Saravanan, 2012).

Met Kinase Inhibition

Research into N-substituted pyridinecarboxamides has led to the discovery of potent inhibitors of the Met kinase superfamily, demonstrating the importance of such compounds in therapeutic applications, particularly in cancer treatment. The structural features of these compounds contribute to their selectivity and efficacy as kinase inhibitors (G. M. Schroeder et al., 2009).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives, structurally related to this compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Such studies highlight the potential of pyridinecarboxamide derivatives in developing new therapeutic agents (A. Rahmouni et al., 2016).

Propiedades

IUPAC Name |

N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-2-16-21(19,20)13-7-5-12(6-8-13)17-14(18)11-4-3-9-15-10-11/h3-10,16H,2H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUHDLZJKBPMGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

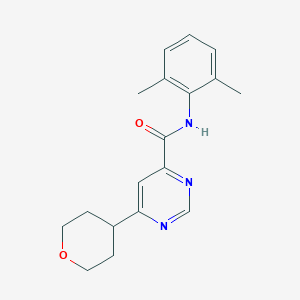

![7-(3-chloro-4-methylphenyl)-N,N-bis(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2407393.png)

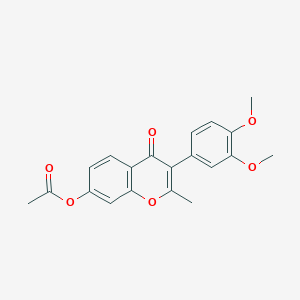

![methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2407395.png)

![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2407396.png)

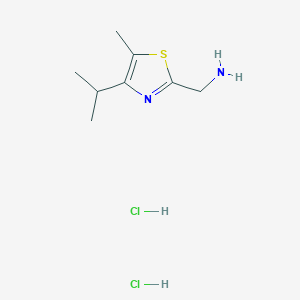

![methyl 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2407400.png)

![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2407404.png)

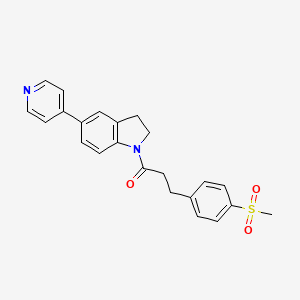

![N-[[4-(4-ethoxyphenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2407407.png)

![8-Chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B2407409.png)

![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)